molecular formula C12H11IS B14573325 Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- CAS No. 61285-24-3

Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-

Cat. No.: B14573325
CAS No.: 61285-24-3
M. Wt: 314.19 g/mol
InChI Key: KLMZPNZBMXBIBU-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Architectures in Contemporary Organic and Materials Chemistry

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in both organic and materials chemistry. evitachem.comresearchgate.net Its structure is found in numerous natural products and has been incorporated into a vast array of pharmacologically active compounds. researchgate.net In medicinal chemistry, the thiophene nucleus is a key component in drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. evitachem.comchemicalbook.com The bioisosteric relationship between the thiophene ring and a phenyl ring allows medicinal chemists to substitute one for the other, often leading to improved pharmacological profiles. scielo.br

Beyond pharmaceuticals, thiophene-based materials have become indispensable in the field of organic electronics. concordia.cahoweipharm.com The electron-rich nature of the thiophene ring facilitates charge transport, making its derivatives ideal components for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmolbase.com Polymers constructed from thiophene units, known as polythiophenes, are renowned for their tunable electronic properties, high charge carrier mobilities, and environmental stability. organic-chemistry.orgnih.gov This has spurred extensive research into creating novel thiophene-based conjugated polymers and small molecules for next-generation electronic devices. organic-chemistry.orgchemicalbook.com The versatility of thiophene chemistry allows for precise tuning of its electronic and optical properties through the introduction of various functional groups onto the thiophene ring. nih.gov

Strategic Importance of Halogenated Thiophenes as Versatile Synthetic Intermediates

The strategic introduction of halogen atoms—such as chlorine, bromine, and iodine—onto the thiophene ring is a powerful tool for synthetic chemists. Halogenated thiophenes are crucial building blocks, serving as versatile intermediates for the construction of more complex molecular architectures. molbase.com The carbon-halogen bond provides a reactive site, or "handle," for a variety of powerful carbon-carbon bond-forming reactions known as cross-coupling reactions.

Prominent examples include the Suzuki, Stille, Negishi, and Kumada couplings, where a palladium or nickel catalyst facilitates the reaction between the halogenated thiophene and an organometallic reagent. nih.gov This methodology is fundamental to the synthesis of substituted oligothiophenes and polythiophenes with well-defined structures. For instance, the polymerization of di-halogenated thiophene monomers is a primary method for producing the highly regioregular poly(3-alkylthiophenes) (P3HTs) used in organic electronics.

The specific halogen used (Cl, Br, I) influences the reactivity of the substrate, with iodothiophenes generally being the most reactive in oxidative addition steps of catalytic cycles, allowing for milder reaction conditions. This reactivity makes 3-iodothiophenes, in particular, valuable precursors for creating precisely substituted thiophene derivatives, which are essential for tuning the properties of advanced materials and developing new pharmaceutical candidates. researchgate.net

Specific Research Focus on Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- within Substituted Heterocyclic Systems

Within the vast family of halogenated thiophenes, the compound Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- (CAS RN: 61285-24-3) represents a highly substituted and synthetically valuable heterocyclic system. Its structure combines several key features: a central thiophene core, two methyl groups at the 2- and 5-positions that enhance solubility and influence electronic properties, a phenyl group at the 4-position, and a strategically placed iodine atom at the 3-position.

The table below summarizes the key identifiers for this specific compound.

PropertyValueSource(s)
IUPAC Name 3-iodo-2,5-dimethyl-4-phenylthiopheneN/A
CAS Number 61285-24-3 scielo.br
Molecular Formula C₁₂H₁₁IS
Molecular Weight 314.19 g/mol

The presence of the iodo group at the 3-position makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. researchgate.net This would allow for the introduction of a wide variety of substituents at this position, enabling the synthesis of complex, tetra-substituted thiophene derivatives. While its structure strongly suggests its utility as a building block in the synthesis of advanced organic materials or complex target molecules, specific research detailing its synthesis, reactivity, and applications is not widely available in peer-reviewed literature. Its commercial availability indicates its use in specialized research and development, likely as an intermediate in multi-step synthetic sequences where precise substitution patterns are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61285-24-3

Molecular Formula

C12H11IS

Molecular Weight

314.19 g/mol

IUPAC Name

3-iodo-2,5-dimethyl-4-phenylthiophene

InChI

InChI=1S/C12H11IS/c1-8-11(12(13)9(2)14-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

KLMZPNZBMXBIBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C)I)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Functionalization of Thiophene, 3 Iodo 2,5 Dimethyl 4 Phenyl

Organometallic Transformations

The presence of the iodo-substituent at the 3-position is a key feature for organometallic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various catalytic and stoichiometric processes.

Trans-bis-silylation reactions represent a powerful method for the simultaneous formation of two silicon-carbon bonds across an unsaturated system. While research on "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" is specific, studies on analogous iodo-thiophene derivatives demonstrate the potential for such transformations. For instance, rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of 3-ethynyl-2-pentamethyldisilanylthiophene derivatives, leading to the formation of novel thiophene-fused siloles. mdpi.comresearchgate.net

The general strategy often involves an initial cross-coupling reaction, such as a Sonogashira coupling, to introduce an alkyne adjacent to a silicon-containing group. The iodo-thiophene serves as the electrophilic partner in this initial step. Subsequent rhodium-catalyzed intramolecular cyclization affords the trans-bis-silylated product. mdpi.comresearchgate.net

Research on 3-iodo-2-(pentamethyldisilanyl)thiophene highlights the initial coupling step. The Sonogashira coupling of this compound with various terminal alkynes, catalyzed by palladium and copper complexes, yields the necessary precursors for the cyclization. mdpi.com However, the success of the subsequent trans-bis-silylation can be sensitive to steric hindrance from the alkyne's substituent. mdpi.com These findings suggest that "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" could similarly be functionalized with an appropriate disilanyl (B1231035) group and then coupled with an alkyne to create a precursor for rhodium-catalyzed trans-bis-silylation, leading to complex silicon-containing heterocyclic systems. mdpi.comresearchgate.netnih.gov

Table 1: Sonogashira Coupling Reactions of 3-Iodo-2-(pentamethyldisilanyl)thiophene

Alkyne Catalyst System Product Isolated Yield Reference
3,3-Dimethyl-1-butyne PdCl₂(PPh₃)₂-CuI 3-(tert-butylethynyl)-2-(pentamethyldisilanyl)thiophene 16% mdpi.com
Ethynyltrimethylsilane PdCl₂(PPh₃)₂-CuI 2-(pentamethyldisilanyl)-3-(trimethylsilylethynyl)thiophene 23% mdpi.com

The carbon-iodine bond in "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" is highly susceptible to halogen-metal exchange, providing a straightforward route to a potent thienyllithium nucleophile. This transformation is typically achieved by treating the iodo-thiophene with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting intermediate, 2,5-dimethyl-4-phenyl-3-thienyllithium, is a powerful tool for forming new carbon-carbon bonds.

Studies on the closely related compound, 4-bromo-2,5-dimethyl-3-thienyllithium, generated via halogen-metal exchange from 3-bromo-2,5-dimethyl-4-phenylthiophene, illustrate this utility. This thienyllithium intermediate readily reacts with various electrophiles, such as cyclic ketones (e.g., 2-methylcyclohexanone, 2,6-dimethylcyclohexanone), to form tertiary carbinols. vdoc.pub These carbinols can then be dehydrated to yield highly substituted cycloalkenylthiophenes. vdoc.pub This methodology demonstrates a robust pathway for elaborating the thiophene (B33073) core, and it is expected that the corresponding iodo-derivative would react similarly, likely with even greater efficiency due to the higher reactivity of the C-I bond in halogen-metal exchange. vdoc.pub

Table 2: Reactions of 2,5-Dimethyl-3-thienyllithium Analogs with Ketones

Thienyllithium Precursor Ketone Electrophile Subsequent Reaction Final Product Class Reference
3-Bromo-2,5-dimethylthiophene 2-Methylcyclohexanone Dehydration (p-toluenesulfonic acid) Cycloalkenylthiophene vdoc.pub
4-Bromo-2,5-dimethyl-3-iodothiophene 2,6-Dimethylcyclohexanone Dehydration (p-toluenesulfonic acid) Cycloalkenylthiophene vdoc.pub

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Nucleus

The fully substituted nature of the "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" ring limits the scope of traditional electrophilic aromatic substitution directly on the nucleus, as there are no available hydrogen atoms to replace. Any such reaction would likely proceed via an ipso-substitution mechanism, which is less common, or occur on the appended phenyl ring.

Conversely, the C-I bond is a prime site for nucleophilic aromatic substitution (SNAr). While the thiophene ring itself is electron-rich, which generally disfavors SNAr, such reactions can be promoted, particularly with the aid of a transition metal catalyst. Copper-promoted nucleophilic substitution has been successfully employed for replacing iodo-substituents on thiophene rings. For example, 3'-iodo-2,2':5',2''-terthiophene reacts with sodium methoxide (B1231860) in the presence of cupric oxide to yield the corresponding methoxy-terthiophene. clockss.org This demonstrates that the iodide on a thiophene ring can serve as a leaving group, allowing for the introduction of oxygen-based and other nucleophiles. clockss.orgresearchgate.net The reaction of "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" with various nucleophiles (e.g., alkoxides, amides, thiolates) under copper or palladium catalysis would be a viable strategy for further functionalization.

Post-Synthetic Functionalization Strategies for Derived Oligomers and Polymers

"Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" is a promising monomer for the synthesis of functional polythiophenes. The iodo- group can be used in various cross-coupling polymerization methods (e.g., Suzuki, Stille, Kumada) to form the polymer backbone. If polymerization is designed to leave some iodo- groups intact along the polymer chain, these sites become handles for post-synthetic functionalization.

This strategy allows for the tuning of polymer properties after the main chain has been formed. General methods for modifying conjugated polymers can be applied here. For instance, techniques like the thiol-ene "click" chemistry reaction, used to functionalize poly(3,4-propylenedioxythiophene) (PProDOT) derivatives, could be adapted. rsc.orgresearchgate.net This involves modifying the polymer with moieties that can readily participate in high-efficiency click reactions.

Alternatively, the iodo- groups remaining on a polymer of "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" could be converted into other functional groups via the organometallic intermediates described in section 3.2.2, or through further cross-coupling reactions. This approach enables the introduction of a wide range of functionalities, such as alkyl chains, PEG groups, or electroactive moieties, which can be used to tailor the polymer's solubility, conductivity, and self-assembly characteristics for specific applications. rsc.orgpkusz.edu.cnmdpi.com

Table 3: Mentioned Compounds

Compound Name
Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-
3-ethynyl-2-pentamethyldisilanylthiophene
3-iodo-2-(pentamethyldisilanyl)thiophene
3-(tert-butylethynyl)-2-(pentamethyldisilanyl)thiophene
2-(pentamethyldisilanyl)-3-(trimethylsilylethynyl)thiophene
2-(pentamethyldisilanyl)-3-(m-tolylethynyl)thiophene
4-bromo-2,5-dimethyl-3-thienyllithium
3-bromo-2,5-dimethyl-4-phenylthiophene
3'-iodo-2,2':5',2''-terthiophene
methoxy-terthiophene

Mechanistic and Theoretical Investigations of Thiophene, 3 Iodo 2,5 Dimethyl 4 Phenyl and Its Transformations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions. These studies allow for the detailed examination of reaction pathways, including the identification of intermediates and transition states, which are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions involving heterocyclic compounds like thiophene (B33073). researchgate.net For a molecule such as 3-iodo-2,5-dimethyl-4-phenyl-thiophene, DFT calculations can be employed to explore various transformations, such as palladium-catalyzed cross-coupling reactions at the C-I bond or electrophilic substitution on the thiophene ring.

These calculations can elucidate the step-by-step mechanism, determining the feasibility of a proposed pathway by calculating the Gibbs free energy of each stationary point (reactants, intermediates, transition states, and products). For instance, in a Suzuki or Heck coupling reaction, DFT can model the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion and beta-hydride elimination (for Heck), and finally, reductive elimination to yield the product and regenerate the catalyst. Theoretical analysis can reveal the rate-determining step of such catalytic cycles. nih.gov Quantum chemical studies on similar iodinated photosensitizers have demonstrated the utility of DFT and other high-level methods in understanding their electronic structure and reaction dynamics. nih.gov

Table 1: Illustrative DFT-Calculated Energy Changes for a Hypothetical Reaction Pathway

Step Species Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
1 Reactants + Catalyst 0.0 0.0
2 Oxidative Addition TS +15.2 +16.5
3 Oxidative Addition Intermediate -5.4 -4.8
4 Reductive Elimination TS +21.0 +22.3
5 Products + Catalyst -12.8 -11.9

Note: This data is illustrative and represents typical values for a cross-coupling reaction. TS = Transition State.

Analysis of Transition State Geometries and Energy Profiles in Thiophene Functionalization

A critical aspect of mechanistic elucidation is the characterization of transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its geometry reveals the specific arrangement of atoms as bonds are broken and formed. DFT calculations can optimize the geometry of these fleeting structures. For the functionalization of 3-iodo-2,5-dimethyl-4-phenyl-thiophene, analyzing the TS of a reaction like a metal-catalyzed coupling would involve examining the bond lengths between the thiophene carbon, the iodine, and the metal center.

The energy of this transition state determines the activation energy barrier for the reaction, which is directly related to the reaction rate. By comparing the energy profiles of different possible reaction pathways, chemists can predict which pathway is kinetically favored. For example, in a potential dearomatization reaction, DFT could be used to compare the energy barriers for different stereochemical outcomes, explaining an observed preference for one isomer over another. nih.govrsc.org Computational studies on the Diels-Alder reactions of thiophene derivatives, for instance, show that the preference for a specific stereoisomer arises from a predistorted ground state geometry that resembles the favored transition state. nih.gov

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule is fundamental to its chemical reactivity. Computational methods can quantify various aspects of electronic structure to predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis for Thiophene-Based Compounds

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity, particularly in pericyclic and intermolecular reactions. researchgate.netyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.compku.edu.cn The energies and spatial distributions of these orbitals are key to predicting a molecule's reactivity. mdpi.commdpi.com

For 3-iodo-2,5-dimethyl-4-phenyl-thiophene, the HOMO is expected to be delocalized across the electron-rich thiophene and phenyl rings. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). The LUMO, conversely, will indicate its ability to accept electrons (electrophilicity), with significant contributions likely centered on the C-I bond, a common site for nucleophilic attack or oxidative addition. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com Substituents play a key role in tuning these orbital energies. rsc.org

Table 2: Representative FMO Data for Substituted Thiophenes

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Thiophene -6.95 -0.25 6.70
2-Phenylthiophene -6.21 -0.89 5.32
3-Iodothiophene (B1329286) -6.78 -1.15 5.63
3-iodo-2,5-dimethyl-4-phenyl-thiophene (Estimated) -5.90 -1.20 4.70

Note: This data is illustrative, based on typical values found in computational studies on thiophene derivatives. mdpi.comnih.gov

Electrostatic Potential (ESP) Mapping for Identifying Reactive Sites and Halogen Bonding

The Molecular Electrostatic Potential (ESP) map is a visualization of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, colored blue). researchgate.net For 3-iodo-2,5-dimethyl-4-phenyl-thiophene, the ESP map would show negative potential delocalized over the π-system of the thiophene and phenyl rings, identifying these as likely sites for electrophilic attack.

Crucially, the ESP map would also reveal a region of positive electrostatic potential on the iodine atom, located on the outer surface along the extension of the C-I bond. researchgate.netnih.gov This feature, known as a "sigma-hole," is characteristic of halogen atoms and is the basis for halogen bonding—a highly directional, non-covalent interaction between the electrophilic halogen and a Lewis base. nih.govmst.edu This positive region on the iodine atom makes it susceptible to interaction with nucleophiles and plays a significant role in its reactivity in coupling reactions and its ability to form specific supramolecular structures in the solid state. researchgate.netnih.govmst.edu

Computational Insights into Regioselectivity and Stereochemical Outcomes

Computational chemistry is an invaluable tool for predicting the regioselectivity and stereochemistry of organic reactions. rsc.org For a multi-substituted molecule like 3-iodo-2,5-dimethyl-4-phenyl-thiophene, several reaction sites are available. For example, in an electrophilic aromatic substitution, the incoming electrophile could attack the available C5 position on the thiophene ring or various positions on the phenyl ring.

By modeling the transition states for attack at each possible position, the corresponding activation energies can be calculated. The site with the lowest activation energy will be the kinetically preferred product, thus predicting the reaction's regioselectivity. nih.gov Similarly, FMO analysis can provide qualitative predictions; the reaction is often favored at the atom with the largest HOMO coefficient. researchgate.net For reactions involving the creation of new stereocenters, computational methods can determine the relative energies of transition states leading to different stereoisomers, thereby explaining or predicting the stereochemical outcome of the transformation. nih.gov

Advanced Computational Methodologies in Thiophene Chemistry

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and intermolecular interactions of molecules like "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-". By simulating the atomic motions over time, MD can reveal the preferred spatial arrangements of the substituents and the nature of the non-covalent interactions that govern the molecule's behavior in condensed phases.

The conformational landscape of this molecule is primarily defined by the rotation of the phenyl group relative to the thiophene ring. Due to steric hindrance from the adjacent methyl and iodo substituents, this rotation is expected to be restricted, leading to a limited number of stable conformers. Computational conformational analysis can identify these low-energy structures and quantify the energy barriers between them. cwu.educhemrxiv.org For analogous systems, theoretical calculations have shown that the presence of sterically demanding substituents can induce significant twisting in the conjugated backbone of oligomers. researchgate.net

Intermolecular interactions play a critical role in the solid-state packing and solution-phase behavior of thiophene derivatives. For "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-," several types of interactions are anticipated:

π-π Stacking: The aromatic thiophene and phenyl rings can engage in stacking interactions, which are a dominant stabilizing force in many thiophene-cored structures. mdpi.com The strength of these interactions is dependent on the relative orientation and distance between the rings.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. Theoretical studies on iodo-pentafluorobenzene have highlighted the significance of such σ-hole interactions. researchgate.net

MD simulations, often complemented by quantum mechanical calculations, can provide a detailed picture of these interactions. For instance, DFT-based Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. nih.gov

Table 1: Representative Intermolecular Interaction Energies for Substituted Thiophene Dimers (Illustrative Data)

Interaction TypeDominant ForceTypical Energy Range (kcal/mol)
π-π StackingDispersion-5 to -15
Halogen Bonding (C-I···π)Electrostatics/Dispersion-2 to -8
C-H···π InteractionsDispersion-1 to -5

Note: This table provides illustrative energy ranges based on computational studies of similar aromatic and halogenated compounds. The actual values for "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-" would require specific calculations.

High-level ab initio and DFT calculations are indispensable for obtaining accurate thermochemical and kinetic data, which are fundamental to understanding the stability and reactivity of "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-".

Thermochemical Parameters:

Table 2: Calculated Thermochemical Parameters for Isomeric Thiophenes (Illustrative Data)

CompoundMethodΔfH° (kcal/mol)S° (cal/mol·K)
2-ChlorothiopheneCBS-QB320.574.2
3-ChlorothiopheneCBS-QB322.174.5
2,5-DichlorothiopheneCBS-QB311.882.3
2,3-DichlorothiopheneCBS-QB314.983.1

Source: Adapted from theoretical studies on chlorinated thiophenes. researchgate.net This data illustrates the impact of substituent position on thermodynamic stability.

Kinetic Parameters:

Computational methods are also crucial for investigating the mechanisms and kinetics of reactions involving substituted thiophenes, such as nucleophilic aromatic substitution (SNAr). nih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate the activation energies (ΔG‡), which determine the reaction rates.

For a reaction involving "Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-," theoretical calculations would proceed by:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Performing frequency calculations to confirm the nature of the stationary points and to obtain zero-point vibrational energies and thermal corrections.

Calculating single-point energies at a high level of theory (e.g., CCSD(T)) to refine the energy profile. nih.gov

DFT calculations have been successfully used to study the SNAr mechanism of various substituted nitrothiophenes with amines, revealing a stepwise pathway. nih.gov The computed Gibbs energy barriers show a strong correlation with experimentally observed reactivity, demonstrating the predictive power of these theoretical approaches. nih.gov

Table 3: Illustrative Calculated Kinetic Parameters for a Hypothetical SNAr Reaction

ParameterComputational MethodValue
Reactant Complex EnergyB3LYP/6-311+G(d,p)0.0 kcal/mol (Reference)
Transition State EnergyB3LYP/6-311+G(d,p)+18.5 kcal/mol
Meisenheimer Intermediate EnergyB3LYP/6-311+G(d,p)-5.2 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)B3LYP/6-311+G(d,p)+20.1 kcal/mol

Note: This table presents hypothetical data for an illustrative SNAr reaction on a substituted thiophene to demonstrate the type of information obtained from kinetic calculations.

Precursor in Organic Semiconductor Development

The development of organic semiconductors is a key area where Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- demonstrates its utility. Organic semiconductors are integral to the fabrication of flexible and cost-effective electronic devices. wiley-vch.de The specific arrangement of substituents on the thiophene ring in this compound makes it an ideal starting material for synthesizing a range of semiconducting polymers and small molecules.

Formation of Oligo- and Polythiophenes via Polymerization Strategies

Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- is instrumental in the synthesis of oligo- and polythiophenes, which are classes of conjugated polymers known for their excellent charge-transport properties. e-bookshelf.de The presence of the iodine atom facilitates various cross-coupling reactions, which are fundamental to polymerization.

Several polymerization methods can be employed to create these materials:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. In this case, the iodinated thiophene can be reacted with a distannylated thiophene derivative to form a growing polymer chain. semanticscholar.org

Suzuki-Miyaura Coupling: This method utilizes a palladium catalyst to couple an organoboron compound with an organohalide. semanticscholar.org The 3-iodo-2,5-dimethyl-4-phenyl-thiophene can be paired with a thiophene-based boronic acid or ester to achieve polymerization. semanticscholar.org

Oxidative Coupling: Ferric chloride (FeCl3) can be used as an oxidizing agent to induce the polymerization of thiophene monomers. semanticscholar.org This method offers a direct route to polythiophenes, though it may offer less control over the polymer's regularity compared to cross-coupling methods. semanticscholar.orgpkusz.edu.cn

The resulting oligo- and polythiophenes exhibit semiconducting behavior due to the extended π-conjugation along their backbones. The 2,5-dimethyl and 4-phenyl substituents influence the polymer's solubility, morphology, and electronic properties. For instance, the bulky phenyl group can affect the planarity of the polymer chain, which in turn influences the degree of π-orbital overlap and, consequently, the material's conductivity. pkusz.edu.cn

Integration into Fused-Ring Systems (e.g., Siloles, Benzodithiophenes) for Enhanced Electronic Properties

To further enhance the electronic properties of thiophene-based materials, Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- can be incorporated into fused-ring systems. These structures enforce a more planar and rigid conformation, which generally leads to improved charge carrier mobility.

Siloles: These are silicon-containing five-membered rings that have gained attention for their use in organic electronics. The synthesis of thiophene-fused siloles can be achieved through rhodium-catalyzed intramolecular trans-bis-silylation of a 3-ethynyl-2-pentamethyldisilanylthiophene derivative, which can be prepared from an iodinated thiophene precursor. mdpi.com

Benzodithiophenes (BDTs): BDTs are another important class of fused-ring systems used in high-performance organic solar cells. The thiophene unit can be fused with benzene (B151609) rings to create a larger, more conjugated system. The incorporation of thiazolyl groups onto the BDT core, a strategy to modify electronic properties, highlights the modularity of these systems. nankai.edu.cn

The table below summarizes the impact of incorporating Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- into these fused-ring architectures.

Fused-Ring SystemSynthetic ApproachResulting Properties
Thiophene-Fused Siloles Rhodium-catalyzed trans-bis-silylationEnhanced electron affinity, potential for n-type semiconductor behavior
Benzodithiophenes (BDTs) Stille or Suzuki polycondensationIncreased planarity, improved charge transport, tunable bandgap

Design of Conjugated Polymers and Small Molecules for Organic Electronics Applications

The versatility of Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- extends to the design of a wide array of conjugated polymers and small molecules for various organic electronic devices. chalmers.se These materials are the active components in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). ucm.esmdpi.comresearchgate.net

The ability to functionalize the thiophene ring allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection, transport, and device performance. For example, by carefully selecting co-monomers to polymerize with the 3-iodo-2,5-dimethyl-4-phenyl-thiophene derivative, polymers with specific bandgaps and absorption spectra can be synthesized for solar cell applications. nih.gov

Role in the Synthesis of Complex Functional Heterocycles

Beyond its use in organic semiconductors, Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- is a valuable precursor for the synthesis of complex functional heterocycles. These molecules can serve as molecular scaffolds for creating materials with unique and tunable properties.

Thiophene, 3 Iodo 2,5 Dimethyl 4 Phenyl As a Versatile Building Block in Materials Science Research

The functionalization of thiophene (B33073) rings is a cornerstone of modern materials science, enabling the development of novel organic semiconductors, sensors, and complex molecular architectures. The compound Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-, is a particularly valuable building block due to its specific substitution pattern. The methyl groups at the 2- and 5-positions enhance solubility and stability, while the phenyl group at the 4-position can be used to tune the electronic properties of the resulting material. Crucially, the iodine atom at the 3-position serves as a highly reactive site, making it an ideal handle for sophisticated molecular engineering through various cross-coupling reactions. This reactivity allows for its incorporation into larger, more complex organic frameworks and assemblies.

**5.3. Development of Advanced Organic Frameworks and Assemblies

The strategic placement of the iodo-substituent on the sterically hindered and electronically distinct 2,5-dimethyl-4-phenylthiophene core makes this molecule a prime candidate for constructing advanced organic materials. Its utility is particularly evident in the synthesis of precisely defined supramolecular structures and complex dendritic molecules where controlled, stepwise growth is essential.

The iodo group on Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- is a key functional group for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the carbon-carbon bond formation necessary to link the thiophene unit to other aromatic systems or coordinating groups, thereby forming bridging ligands. These ligands are essential components in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular assemblies.

The synthesis of a bipyridyl-terminated bridging ligand, for example, can be achieved by a palladium-catalyzed Suzuki coupling reaction between Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- and a pyridylboronic ester. The resulting ligand, containing a central thiophene unit flanked by two coordinating pyridyl groups, can then chelate to metal centers, creating well-defined metallo-supramolecular structures. The specific geometry and electronic nature of the 2,5-dimethyl-4-phenylthiophene core dictate the spatial arrangement and photophysical properties of the final assembly.

Table 1: Representative Suzuki Coupling for Bridging Ligand Synthesis

Reactant 1 Reactant 2 Catalyst Base Solvent Product

The data in this table is representative of a typical Suzuki coupling reaction used for this type of synthesis. The choice of catalyst, base, and solvent can be optimized to maximize the yield of the desired bridging ligand.

The same reactivity that makes Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- suitable for linear bridging ligands also allows it to be used as a key component in more complex, branched structures. Star-shaped molecules and dendrimers are classes of macromolecules that radiate from a central core. The unique properties of these molecules, such as their high solubility and numerous terminal functional groups, make them attractive for applications in light-harvesting, catalysis, and drug delivery.

Table 2: Example of Star-Shaped Molecule Synthesis via Sonogashira Coupling

Core Molecule Arm Unit Precursor Catalyst System Amine Base Solvent Resulting Star-Shaped Molecule

This synthetic strategy allows for the precise construction of well-defined, three-dimensional molecular structures. The photophysical properties of such star-shaped molecules are often dominated by the electronic characteristics of the thiophene arms, which can be tuned by modifying the substituents on the thiophene or phenyl rings.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The future synthesis of 3-iodo-2,5-dimethyl-4-phenylthiophene and related structures will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. nih.gov Traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr or Gewald syntheses, often require harsh conditions and produce significant waste. pharmaguideline.comderpharmachemica.com Modern approaches aim to circumvent these issues.

Future research will likely focus on transition-metal-free synthetic strategies that utilize readily available, non-toxic reagents and environmentally benign solvents like water or glycerol. organic-chemistry.orgunito.it For instance, copper-mediated electrophilic halocyclization reactions have been developed for creating halogenated thiophenes in ethanol (B145695), using simple sodium halides as the halogen source, which represents a significant step towards sustainability. nih.govuwf.edu

A particularly promising avenue is the adoption of flow chemistry . This technology offers a paradigm shift from conventional batch processing, enabling superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The use of continuous-flow reactors can lead to accelerated reactions, higher yields, and cleaner reaction profiles for the synthesis of a wide range of heterocyclic compounds. springerprofessional.demdpi.com Applying these systems to the multi-step synthesis of polysubstituted thiophenes could streamline the process, reduce intermediate purification steps, and minimize solvent usage. uc.pt

Synthesis StrategyKey Advantages for Thiophene Derivatives
Metal-Free C-H Activation Avoids toxic and expensive metal catalysts; high atom economy. organic-chemistry.org
Aqueous/Benign Solvents Reduces reliance on volatile organic compounds (VOCs); simplifies workup. unito.it
Flow Chemistry Enhanced process control, improved safety, scalability, and higher efficiency. mdpi.comspringerprofessional.de
Multicomponent Reactions Increases synthetic efficiency by forming multiple bonds in a single step. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations for Substituted Thiophenes

The molecular structure of 3-iodo-2,5-dimethyl-4-phenylthiophene offers multiple sites for exploring novel chemical transformations. The C-I bond is a traditional handle for cross-coupling reactions like Sonogashira and Suzuki couplings, allowing for the introduction of further complexity. researchgate.net However, future research will delve into more advanced and unconventional bond activation strategies.

A major focus will be on C-H bond activation , which allows for the direct functionalization of the thiophene or phenyl rings without prior installation of reactive groups. mdpi.com This atom-economical approach could enable regioselective arylation, alkylation, or other modifications at the remaining C-H position on the thiophene ring or on the appended phenyl group. nih.govacs.org Research into palladium, rhodium, or silver-catalyzed C-H functionalization has shown promise for creating highly substituted thiophenes with precise control. nih.govbohrium.comacs.org Kinetic studies and mechanistic investigations will be crucial to understand and control the regioselectivity of these reactions, particularly when choosing between activating the more acidic α-positions versus the less reactive β-positions. acs.org

Furthermore, the photochemistry of iodothiophenes presents an underexplored area. Studies on simpler iodothiophenes have revealed that UV photoexcitation can lead to C-I bond fission through both direct and indirect dissociation pathways, with outcomes dependent on the isomer. rsc.org Investigating the ultrafast photodissociation dynamics of 3-iodo-2,5-dimethyl-4-phenylthiophene could uncover new light-induced reactivity patterns, potentially enabling novel polymerization or functionalization techniques.

Integration into Advanced Functional Materials for Next-Generation Technologies

Thiophene-based molecules are foundational building blocks for a vast array of organic functional materials, primarily due to the electronic properties of polythiophene and oligothiophene derivatives. mdpi.com The compound 3-iodo-2,5-dimethyl-4-phenylthiophene is an ideal candidate as a monomer for creating novel π-conjugated polymers. researchgate.net

The C-I bond serves as a reactive site for polymerization, for example, through dehalogenative coupling reactions. The 2,5-dimethyl and 4-phenyl substituents would play a crucial role in the properties of the resulting polymer. They can enhance solubility in organic solvents, which is critical for solution-based processing of electronic devices, and influence the polymer's morphology and intermolecular π-stacking in the solid state. nih.gov These factors directly impact the material's charge transport characteristics.

Potential applications for polymers derived from this monomer include:

Organic Field-Effect Transistors (OFETs): The tailored substituents could lead to polymers with high charge carrier mobility. mdpi.com

Organic Photovoltaics (OPVs): The electronic properties can be tuned to optimize light absorption and energy level alignment in solar cells.

Chemical and Biological Sensors: Functionalized polythiophenes are known to exhibit chromic responses (color changes) in the presence of specific analytes, making them suitable for sensor applications. nih.govnih.gov

Liquid Crystals: The rigid, anisotropic structure of thiophene derivatives can be exploited in the design of liquid crystalline materials for display technologies. orientjchem.orgmdpi.com

Potential ApplicationRole of 3-iodo-2,5-dimethyl-4-phenylthiopheneKey Structural Features
Conductive Polymers Monomer UnitC-I bond for polymerization; Phenyl/methyl groups for solubility and morphology control. nih.gov
Organic Solar Cells Electron Donor MaterialTunable band gap and energy levels via derivatization. researchgate.net
Chemical Sensors Active Sensing Layerπ-conjugated backbone allows for electronic/optical response to analytes. researchgate.net
Liquid Crystals Mesogenic CoreRigid thiophene-phenyl structure can induce liquid crystalline phases. mdpi.com

Synergistic Experimental and Computational Research Strategies for Rational Design and Discovery

The advancement of research on 3-iodo-2,5-dimethyl-4-phenylthiophene and its derivatives will be significantly accelerated by a synergistic approach that combines experimental synthesis and characterization with computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the properties of thiophene-based materials. researchgate.netacs.org

This synergy allows for a "design-before-synthesis" approach. For example, DFT can be used to:

Predict Geometric and Electronic Structures: Calculate optimized molecular geometries and visualize frontier molecular orbitals (HOMO/LUMO). acs.orgmdpi.com

Estimate Electronic Properties: Determine key parameters like ionization potential, electron affinity, and the HOMO-LUMO gap, which are crucial for predicting the performance of electronic materials. mdpi.com

Simulate Spectra: Predict UV-Vis absorption and emission spectra, aiding in the design of dyes and fluorescent materials. mdpi.commdpi.com

Investigate Reactivity: Model reaction pathways and transition states to understand chemical reactivity and predict the most favorable sites for functionalization, such as electrophilic or nucleophilic attack. acs.orgnih.gov

By computationally screening a virtual library of polymers derived from 3-iodo-2,5-dimethyl-4-phenylthiophene with various co-monomers, researchers can identify the most promising candidates for achieving desired electronic and optical properties. researchgate.net This rational design process saves significant time and resources by focusing experimental efforts on the materials with the highest predicted performance, thereby accelerating the discovery and optimization of next-generation technologies. orientjchem.org

Q & A

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G*.

Calculate Fukui indices to identify reactive sites.

Reference : NIST data for analogous thiophenes .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points) of iodinated thiophenes?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis and purification steps (e.g., column chromatography vs. recrystallization) .
  • Purity Validation : Use HPLC or GC-MS to detect impurities affecting melting points.
  • Cross-Reference Databases : Compare with NIST or peer-reviewed studies. Discrepancies may arise from polymorphic forms or solvent residues .

Case Study : If melting points differ by >5°C, re-examine crystallization solvents (e.g., ethanol vs. hexane) .

Basic: What safety protocols are critical when handling iodinated thiophenes?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Collect halogenated waste separately; iodine-containing compounds require specialized treatment .

Training : Follow institutional safety guidelines and MSDS for reagents like N-iodosuccinimide .

Advanced: How do substituents (iodo, methyl, phenyl) influence the electronic properties of the thiophene core?

Methodological Answer:

  • Electron-Withdrawing Effects : Iodo groups decrease electron density, altering UV-Vis absorption and redox potentials.
  • Steric Effects : Methyl and phenyl groups may hinder π-stacking, studied via X-ray crystallography or DFT .
  • Experimental Validation : Cyclic voltammetry to measure oxidation potentials; compare with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.